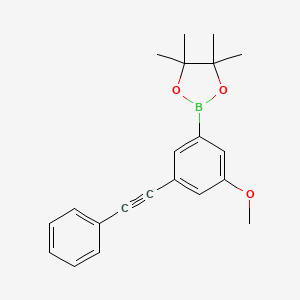

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Metoxi-5-(feniletinil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto organoborónico ampliamente utilizado en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Este compuesto es valorado por su estabilidad y reactividad, lo que lo convierte en un reactivo crucial en la formación de enlaces carbono-carbono.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(3-Metoxi-5-(feniletinil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano típicamente implica la hidroboración de un alquino. El proceso comienza con la reacción de 3-metoxi-5-(feniletinil)fenil con bis(pinacolato)diborón en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, a temperaturas elevadas (alrededor de 80-100 °C) durante varias horas .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(3-Metoxi-5-(feniletinil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano principalmente experimenta:

Acoplamiento de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono entre haluros de arilo o vinilo y compuestos organoborónicos.

Protodesboronación: Esta reacción implica la eliminación del grupo boro, a menudo utilizando condiciones ácidas.

Reactivos y Condiciones Comunes

Acoplamiento de Suzuki-Miyaura: Los catalizadores de paladio (por ejemplo, Pd(PPh3)4), las bases (por ejemplo, K2CO3) y los disolventes como el tolueno o el etanol se utilizan comúnmente.

Protodesboronación: Los ácidos como el ácido clorhídrico o el ácido sulfúrico se utilizan en condiciones suaves.

Productos Principales

Acoplamiento de Suzuki-Miyaura: Los productos principales son compuestos biarílicos, que son esenciales en la industria farmacéutica y la ciencia de los materiales.

Protodesboronación: El producto principal es el hidrocarburo correspondiente, formado al reemplazar el grupo boro con un átomo de hidrógeno.

Aplicaciones Científicas De Investigación

2-(3-Metoxi-5-(feniletinil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano se utiliza ampliamente en:

Química: Como reactivo en reacciones de acoplamiento cruzado para sintetizar moléculas orgánicas complejas.

Biología: En el desarrollo de bioconjugados y sondas para fines de imagen y diagnóstico.

Medicina: En la síntesis de intermediarios farmacéuticos e ingredientes farmacéuticos activos.

Industria: En la producción de polímeros, agroquímicos y materiales electrónicos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través del mecanismo de acoplamiento de Suzuki-Miyaura. El proceso implica:

Adición Oxidativa: El catalizador de paladio forma un complejo con el haluro de arilo o vinilo.

Transmetalación: El compuesto organoborónico transfiere su grupo orgánico al complejo de paladio.

Eliminación Reductiva: Se forma el producto final y se regenera el catalizador de paladio.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido Fenilborónico

- 4,4,5,5-Tetrametil-2-(feniletinil)-1,3,2-dioxaborolano

- Ácido 3-Metoxi-5-(feniletinil)fenilborónico

Singularidad

2-(3-Metoxi-5-(feniletinil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su mayor estabilidad y reactividad en reacciones de acoplamiento cruzado. La presencia del grupo metoxi y la porción tetrametil-1,3,2-dioxaborolano proporciona propiedades estéricas y electrónicas que mejoran su rendimiento en comparación con otros ácidos y ésteres borónicos .

Propiedades

Número CAS |

942069-81-0 |

|---|---|

Fórmula molecular |

C21H23BO3 |

Peso molecular |

334.2 g/mol |

Nombre IUPAC |

2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3 |

Clave InChI |

IEBBFLSLGKINLZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)

![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)